molecular formula C22H25NO3S B13895660 [3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole

[3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole

Cat. No.: B13895660
M. Wt: 383.5 g/mol
InChI Key: VOSCXHURCBXFON-UHFFFAOYSA-N
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Description

[3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structural features, which include an ethoxyethyl group, a methyl group, a methylsulphonyl group, and a phenyl group attached to the pyrrole ring.

Preparation Methods

The synthesis of [3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole can be achieved through a multi-step process. The general synthetic route involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of Substituents: The ethoxyethyl, methyl, methylsulphonyl, and phenyl groups can be introduced through various substitution reactions. For example, the ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromide and a suitable base.

    Final Assembly: The final compound is assembled by coupling the substituted pyrrole with the appropriate phenyl derivative under suitable reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

[3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring can be further functionalized with various substituents using reagents like halogens, nitrating agents, or sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of [3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in the inflammatory response. The compound may also interact with other molecular targets, such as receptors or enzymes, to exert its biological effects.

Comparison with Similar Compounds

[3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole can be compared with other similar compounds, such as:

    Etoricoxib: A selective COX-2 inhibitor with anti-inflammatory properties.

    Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.

    Indole Derivatives: Compounds with a similar heterocyclic structure that exhibit a wide range of biological activities.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25NO3S

Molecular Weight

383.5 g/mol

IUPAC Name

3-(2-ethoxyethyl)-2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrole

InChI

InChI=1S/C22H25NO3S/c1-4-26-15-14-19-16-22(18-10-12-21(13-11-18)27(3,24)25)23(17(19)2)20-8-6-5-7-9-20/h5-13,16H,4,14-15H2,1-3H3

InChI Key

VOSCXHURCBXFON-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=C(N(C(=C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3)C

Origin of Product

United States

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